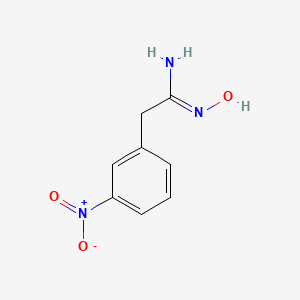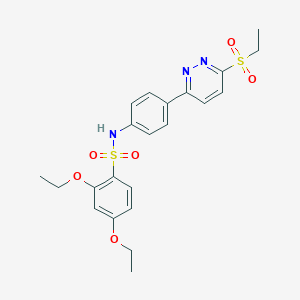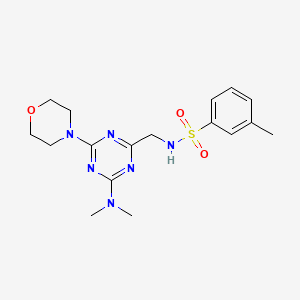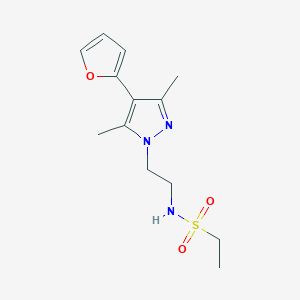
3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one and related difluoropiperidine compounds involves complex organic synthesis routes. Research by Surmont et al. (2010) discusses synthetic strategies towards 4-substituted 3,3-difluoropiperidines, which are closely related to the target compound. These strategies include the 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles followed by a series of reactions leading to fluorinated piperidines, highlighting the foundational approaches in synthesizing fluorinated gamma-amino acids and building blocks for medicinal chemistry (Surmont, Verniest, Thuring, Macdonald, Deroose, & De Kimpe, 2010).
Molecular Structure Analysis
Molecular structure analysis of fluorinated compounds, including difluoropiperidines, is crucial for understanding their chemical behavior and potential applications. The synthesis and evaluation of self-assembling properties of related fluorinated compounds by Pikun et al. (2022) provide insights into the molecular structure through NMR, HRMS, and UV data, offering a glimpse into the analytical techniques that can be applied to study the structure of our target compound (Pikun et al., 2022).
Chemical Reactions and Properties
The chemical reactions and properties of fluorinated piperidines, including our compound of interest, are marked by their reactivity and potential as intermediates in organic synthesis. The work by Moens et al. (2012) on synthesizing functionalized 5,5-difluoropiperidines offers a perspective on the chemical reactions these compounds undergo and their significance as building blocks in medicinal chemistry (Moens, Verniest, Schrijver, Holte, Thuring, Deroose, & Kimpe, 2012).
Physical Properties Analysis
Analyzing the physical properties of 3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves understanding its solubility, melting point, boiling point, and stability under various conditions. Although specific data on this compound is scarce, studies on related fluorinated compounds provide methodologies and insights into how these properties can be determined and their relevance to the compound's applications in chemical synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, can be inferred from the broader class of fluorinated piperidines. Research like that of Surmont et al. (2009), which focuses on the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, highlights the importance of functional groups in determining the chemical behavior and potential applications of these compounds (Surmont, Verniest, Weweire, Thuring, Macdonald, Deroose, & Kimpe, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Building Blocks
Synthetic strategies towards difluoropiperidines, including the structural motif similar to 3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, have significant implications in medicinal chemistry. For instance, the synthesis of 4-substituted 3,3-difluoropiperidines showcases a method for producing fluorinated gamma-amino acids and dihydroxypiperidine compounds. These compounds are highly valuable as building blocks in medicinal chemistry, offering potential for the development of new drugs with improved pharmacological properties (Surmont et al., 2010).
Photoredox Catalysis in Organic Synthesis
The application of photoredox catalysis for fluoromethylation reactions highlights another area of research relevance. Fluoromethyl (CF3) and difluoromethyl (CF2H) groups are critical in pharmaceuticals and agrochemicals, and photoredox catalysis has emerged as a powerful tool for introducing these groups into organic molecules. This method allows for efficient and selective radical fluoromethylation under mild conditions, demonstrating the utility of difluoropiperidine derivatives in facilitating novel synthetic pathways (Koike & Akita, 2016).
Complex Metal Fluorides in Organic Fluorination
Research on the fluorination of methyl pyridines using complex metal fluorides, resulting in a range of polyfluoro-4-picolines, provides insights into the utility of difluoropiperidine derivatives in organic fluorination reactions. These reactions offer pathways to synthesize various fluorinated organic compounds, contributing to the development of new materials with potential applications in industry and pharmacology (Plevey, Rendell, & Tatlow, 1982).
Metal-to-Ligand Charge Transfer Sensitisation
The study of metal-to-ligand charge transfer (MLCT) sensitisation of near-infrared emitting lanthanides in trimetallic arrays provides a fascinating application in the field of materials science. These findings demonstrate the potential for using difluoropiperidine derivatives as part of sophisticated molecular architectures to achieve specific photophysical properties. Such properties are critical for developing new materials for sensing, imaging, and electronic applications (Pope et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-15-6-2-3-9(10(15)17)11(18)16-7-4-12(13,14)5-8-16/h2-3,6H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWCTWRXKROHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2481440.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)


![N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2481448.png)




![5-Bromo-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2481456.png)

![(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2481459.png)

